![molecular formula C28H30N2O6S B11956688 Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate CAS No. 19519-00-7](/img/structure/B11956688.png)
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate is a complex organic compound with the molecular formula C19H21NO4S It is known for its unique structure, which includes a benzyl group, a benzyloxycarbonyl group, and a cysteinyltyrosinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the amino group: The amino group of cysteine is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the thioether bond: The thiol group of cysteine is reacted with benzyl bromide to form a thioether bond.
Coupling with tyrosine: The protected cysteine derivative is then coupled with tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed for the reduction of the benzyloxycarbonyl group.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the benzyloxycarbonyl group allows for selective binding to certain proteins, while the cysteinyltyrosinate moiety can interact with active sites or binding pockets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinate
- Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylvalinate
Uniqueness
Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propiedades
Número CAS |
19519-00-7 |
|---|---|
Fórmula molecular |
C28H30N2O6S |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
methyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C28H30N2O6S/c1-35-27(33)24(16-20-12-14-23(31)15-13-20)29-26(32)25(19-37-18-22-10-6-3-7-11-22)30-28(34)36-17-21-8-4-2-5-9-21/h2-15,24-25,31H,16-19H2,1H3,(H,29,32)(H,30,34) |
Clave InChI |
CKRMEAQSAWWREQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



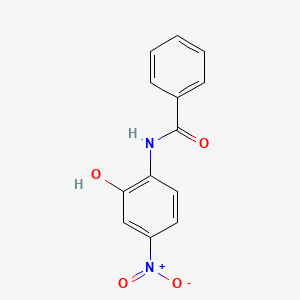
![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

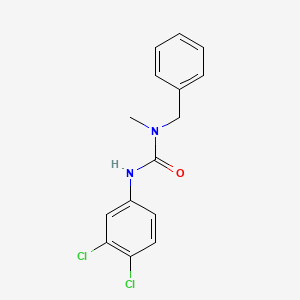



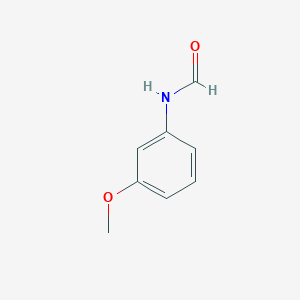
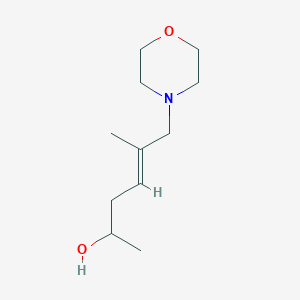
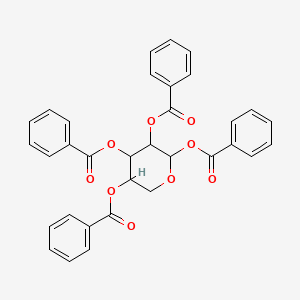
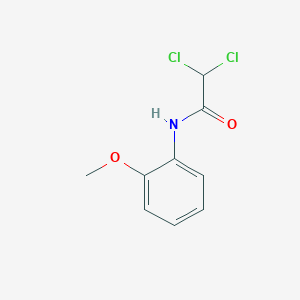
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
